molecular formula C20H23FN2O4S B2984514 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 922077-62-1

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide

Katalognummer: B2984514
CAS-Nummer: 922077-62-1
Molekulargewicht: 406.47
InChI-Schlüssel: LUJXFBBSQOODQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a seven-membered benzo[b][1,4]oxazepin core. Key structural attributes include:

  • Substituents: A 5-ethyl group, 3,3-dimethyl groups, and a 4-oxo moiety on the oxazepine ring.
  • Functional group: A methanesulfonamide (-SO2NH-) linked to a 4-fluorophenyl group at position 5. Structural determination of such compounds often employs crystallographic tools like SHELX .

Eigenschaften

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-4-23-17-11-16(9-10-18(17)27-13-20(2,3)19(23)24)22-28(25,26)12-14-5-7-15(21)8-6-14/h5-11,22H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJXFBBSQOODQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazepine core fused with a sulfonamide moiety , characterized by the following molecular formula:

  • Molecular Formula : C23H27F3N2O4S
  • Molecular Weight : 484.5 g/mol

The presence of functional groups such as the sulfonamide and oxazepine rings contributes to its reactivity and potential interactions with biological targets.

Preliminary studies suggest that this compound may exert its biological effects through interactions with specific enzymes or receptors. The sulfonamide group is known for its capability to participate in nucleophilic substitutions and form covalent bonds with various biological targets. The oxazepine ring's structural flexibility may allow for cyclization reactions or modifications that enhance its biological activity.

Antimicrobial and Anti-inflammatory Properties

Research indicates that N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide exhibits notable antimicrobial and anti-inflammatory properties. Its mechanism likely involves the inhibition of specific pathways associated with inflammation and microbial growth.

Interaction Studies

Interaction studies have shown that the compound may engage with various biological macromolecules such as enzymes and receptors. Techniques used to assess these interactions include:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from structurally similar compounds in terms of biological activity:

Compound NameStructural FeaturesBiological Activity
N-(5-Ethyl-3,3-dimethyl-4-oxo-benzoxazepin)Benzoxazepine corePotential anti-inflammatory
Indole DerivativesBicyclic structureDiverse biological activities
SulfanilamideBasic sulfonamide structureAntibacterial

What sets N-(5-ethyl...) apart is its unique combination of functional groups that may confer distinct reactivity and biological properties.

Case Studies and Clinical Trials

Currently, compounds similar to N-(5-ethyl...) are undergoing clinical trials for various conditions. For instance:

  • A related compound is in phase II clinical trials for chronic immune inflammatory disorders like ulcerative colitis (NCT02903966) and psoriasis (NCT02776033). These studies aim to evaluate the efficacy and safety of the compound in human subjects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The target compound shares structural motifs with benzoxazepine and benzoxazine derivatives. Below is a comparative analysis with two analogs from literature:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Key Structural Features Functional Group Potential Applications
Target Compound ~394 (estimated) 7-membered oxazepine ring; 5-ethyl, 3,3-dimethyl, 4-oxo substituents Methanesulfonamide Enzyme inhibition, pharmaceuticals (e.g., kinase inhibitors)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide () 394.4 Benzamide (-CONH2) with 3,4-difluoro substitution Benzamide Lower solubility than sulfonamides; agrochemical or drug intermediate
N-(4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide (Apararenone, ) 364.39 6-membered oxazin ring; 4-fluorophenyl group Methanesulfonamide Hypertension, inflammation (known as Apararenone)
Key Observations:

Substituents: The 5-ethyl and 3,3-dimethyl groups in the target compound may increase lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility relative to Apararenone.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer: The synthesis of this sulfonamide derivative involves coupling a substituted benzo[b][1,4]oxazepine scaffold with a fluorophenyl methanesulfonamide group. Key steps include:

  • Amidation/Condensation: Reacting the 7-amino-substituted oxazepine intermediate with 1-(4-fluorophenyl)methanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide bond .
  • Cyclization: Ensuring proper ring closure of the oxazepine core via intramolecular nucleophilic attack under controlled pH and temperature .

Optimization Strategies:

  • Use high-resolution mass spectrometry (HRMS) and 1H^1H/13C^{13}C NMR to monitor intermediate purity.
  • Adjust solvent polarity (e.g., DMF vs. THF) to improve reaction yields.
  • Apply Design of Experiments (DoE) to optimize stoichiometry and reaction time .

Q. How should researchers characterize the compound’s structural and electronic properties?

Answer: A multi-technique approach is essential:

  • X-ray Crystallography: For definitive structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopy:
    • NMR: Assign 1H^1H, 13C^{13}C, and 19F^{19}F signals to verify substituent positions and electronic environments.
    • FT-IR: Confirm sulfonamide (S=O, ~1350 cm1^{-1}) and oxazepine (C-O-C, ~1250 cm1^{-1}) functional groups .
  • Computational Chemistry: Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution and predict reactivity .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological interactions, and what experimental validation is required?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., enzymes with sulfonamide-binding pockets). Focus on the fluorophenyl group’s role in hydrophobic interactions .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
  • Experimental Validation:
    • Surface Plasmon Resonance (SPR): Measure binding kinetics (KDK_D) for target proteins.
    • Cellular Assays: Test cytotoxicity (MTT assay) and target inhibition (e.g., enzyme activity assays) in relevant cell lines .

Q. How should researchers resolve contradictions in activity data across different experimental models?

Answer: Contradictions may arise from variations in assay conditions or model systems. Mitigation strategies include:

  • Standardization: Use harmonized protocols (e.g., fixed cell lines, consistent IC50_{50} measurement methods).
  • Meta-Analysis: Compare data across studies using tools like RevMan to identify outliers or confounding variables.
  • Mechanistic Studies:
    • Proteomics: Identify off-target interactions via affinity purification-mass spectrometry.
    • Pharmacokinetics: Assess bioavailability differences (e.g., plasma protein binding) using LC-MS/MS .

Q. What advanced techniques are recommended for studying metabolic stability and degradation pathways?

Answer:

  • In Vitro Metabolism:
    • Liver Microsomes: Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites. Use UPLC-QTOF-MS for structural elucidation.
    • CYP Inhibition Assays: Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .
  • Degradation Pathways:
    • Forced Degradation Studies: Expose the compound to heat, light, and acidic/alkaline conditions. Monitor degradation products via HPLC-DAD.
    • Stability-Indicating Methods: Develop validated HPLC methods per ICH guidelines to quantify degradation impurities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.